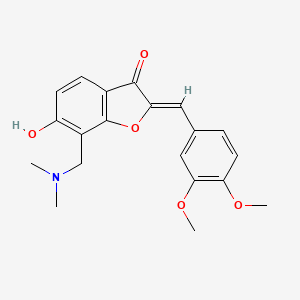
(Z)-2-(3,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(3,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-(3,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, commonly referred to as a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O5, and its structure features a benzofuran core with additional functional groups that enhance its biological activity. The presence of methoxy groups and a dimethylaminomethyl substituent contributes to its pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one in focus have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β by substantial margins. A study highlighted that certain benzofuran derivatives could inhibit NF-κB activity in macrophage cells, leading to decreased inflammation markers .
| Inflammatory Cytokine | Reduction (%) |
|---|---|
| TNF-α | 93.8 |
| IL-1β | 98 |
| IL-8 | 71 |
2. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The DPPH scavenging activity of the compound has been evaluated against ascorbic acid, revealing that while it exhibits some antioxidant activity, it is less potent than ascorbic acid at lower concentrations.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 17.93 ± 2.1 |
| 50 | 14.02 ± 1.8 |
| 100 | 11.59 ± 1.8 |
| 200 | 23 ± 2.5 |
| 500 | 50 ± 2.3 |
| 1000 | 84.4 ± 2.7 |
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. For example, a related benzofuran compound showed inhibition rates of over 70% against multiple cancer types including non-small cell lung cancer and melanoma .
| Cancer Cell Line | Inhibition Rate (%) |
|---|---|
| NCI-H460 (Lung cancer) | 80.92 |
| MDA-MB-435 (Melanoma) | 50.64 |
| HCT-116 (Colon cancer) | 72.14 |
Mechanistic Insights
The biological activities of the compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The inhibition of NF-κB signaling is particularly noteworthy as this pathway plays a critical role in inflammatory responses and tumorigenesis.
Case Study: In Vivo Efficacy
In an animal model studying the anti-inflammatory effects of similar benzofuran derivatives, significant reductions in paw edema were observed following administration of the compound, correlating with decreased levels of inflammatory mediators in serum samples . This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Eigenschaften
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)11-14-15(22)7-6-13-19(23)18(26-20(13)14)10-12-5-8-16(24-3)17(9-12)25-4/h5-10,22H,11H2,1-4H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROSLZDXBVFUFW-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














